6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescence Properties
A study by Veltri et al. (2020) explores the synthesis of luminescent fused imidazole bicyclic acetic esters. The core structure of these esters, which includes 6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, is significant in many biologically active principles. The study highlights a multicomponent catalytic approach that demonstrates promising luminescence properties for some of the synthesized bicyclic derivatives (Veltri et al., 2020).
Antitumor Activity
Singh, Luxami, and Paul (2019) synthesized a series of derivatives including 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine. These compounds displayed significant antitumor activity across a variety of human cancer cell lines. Their study suggests strong binding interactions with DNA and bovine serum albumin (BSA), indicative of the potential of these compounds in cancer treatment (Singh, Luxami, & Paul, 2019).
Antimicrobial Activity
Punia et al. (2021) conducted research on pyrazole-imidazole-triazole hybrids, including compounds synthesized from 1-(1H-imidazol-2-yl)-1H-pyrazole and propargyl bromide. Their study demonstrates that these compounds, related to this compound, exhibit significant antimicrobial activity. This includes effectiveness against A. niger, surpassing even the reference drug Fluconazole (Punia et al., 2021).
DNA Synthesis Inhibition
Ennis et al. (1971) discovered that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, a compound closely related to this compound, inhibits DNA synthesis in animal cells, but not in bacterial cells. This finding is significant as it suggests a unique mode of action differing from other known DNA synthesis inhibitors, potentially useful in stopping DNA synthesis for various applications (Ennis et al., 1971).
Properties
IUPAC Name |
6-cyclopentyl-1-prop-2-ynylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-7-15-8-9-16-13(15)10-12(14-16)11-5-3-4-6-11/h1,8-11H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZFMZXFGYGMEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CN2C1=CC(=N2)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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